Triethylsilylmethanol
Overview
Description
Triethylsilylmethanol is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless or light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a reagent in organic synthesis reactions, particularly as a protective group introduction agent and alcohol protective agent .
Synthetic Routes and Reaction Conditions:
Cyclization by Silanol: Silanol is reacted with methanol under acidic conditions, resulting in the dehydration cyclization reaction to produce this compound.
Reverse Silicone Alcoholation: Triethyl silicone is reacted with methanol under acidic conditions to obtain this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted silyl ethers.
Scientific Research Applications
Triethylsilylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a protective group for alcohols in organic synthesis. It helps in masking the reactivity of alcohols, allowing for selective reactions on other functional groups.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of organosilicon compounds, which are important in various industrial applications such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which triethylsilylmethanol exerts its effects involves the formation of silyl ethers. The hydroxyl group of the alcohol attacks the silicon atom in a trialkyl-substituted silicon compound, forming a silyl ether. This reaction occurs through an S_N2-like mechanism, where the alcohol acts as a nucleophile . The silyl ether formed is stable and can be deprotected under specific conditions to regenerate the original alcohol.
Comparison with Similar Compounds
Trimethylsilylmethanol: Similar in structure but with three methyl groups instead of three ethyl groups.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group attached to an ethanol molecule.
Trimethylsilanol: A simpler compound with a single hydroxyl group attached to a trimethylsilyl group.
Uniqueness of Triethylsilylmethanol:
- This compound is unique due to its larger ethyl groups, which provide different steric and electronic properties compared to trimethylsilyl derivatives. This can influence its reactivity and the stability of the silyl ethers formed.
Properties
IUPAC Name |
triethylsilylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUSMVPPUCFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209586 | |
Record name | Methanol, triethylsilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60764-82-1 | |
Record name | Methanol, triethylsilyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, triethylsilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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